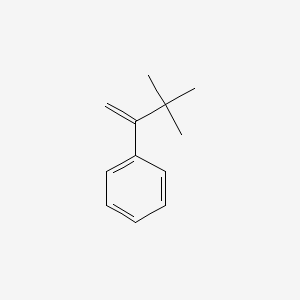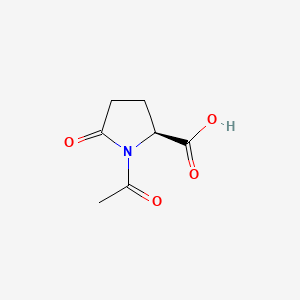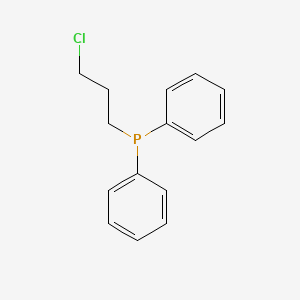
3-chloropropyl(diphenyl)phosphane
Vue d'ensemble
Description
3-chloropropyl(diphenyl)phosphane is an organophosphorus compound with the molecular formula C15H16ClP It is a tertiary phosphine characterized by the presence of a chloropropyl group attached to a diphenylphosphane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-chloropropyl(diphenyl)phosphane can be synthesized through several methods:
From halogenophosphines and organometallic reagents: This method involves the reaction of halogenophosphines with organometallic reagents to form the desired phosphine compound.
Reduction of phosphine oxides: The reduction of phosphine oxides using borane-dimethylsulfide complex can yield this compound.
C–P coupling reactions: This method involves the formation of a carbon-phosphorus bond through coupling reactions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the manufacturer and the intended application of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
3-chloropropyl(diphenyl)phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert phosphine oxides back to the phosphine compound.
Substitution: The chloropropyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Borane-dimethylsulfide complex is commonly used for reduction reactions.
Substitution: Nucleophiles such as amines and thiols can react with the chloropropyl group.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Regeneration of the phosphine compound.
Substitution: Formation of substituted phosphines with various functional groups.
Applications De Recherche Scientifique
3-chloropropyl(diphenyl)phosphane has several applications in scientific research:
Chemistry: It is used as a ligand in transition metal catalysis and organocatalysis.
Biology: The compound can be used in the synthesis of biologically active molecules.
Industry: Used in the production of flame retardants and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-chloropropyl(diphenyl)phosphane involves its interaction with molecular targets through its phosphine group. The compound can act as a ligand, coordinating with metal centers in catalytic processes. It can also participate in nucleophilic substitution reactions, where the chloropropyl group is replaced by other functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-chloropropoxy(diphenyl)phosphane: Similar structure but with an oxygen atom in the propyl chain.
Tris(chloropropyl) phosphate: A related organophosphate with multiple chloropropyl groups.
Uniqueness
3-chloropropyl(diphenyl)phosphane is unique due to its specific combination of a chloropropyl group and a diphenylphosphane moiety. This structure imparts distinct chemical properties and reactivity, making it valuable in various applications.
Propriétés
Numéro CAS |
57137-55-0 |
|---|---|
Formule moléculaire |
C15H16ClP |
Poids moléculaire |
262.71 g/mol |
Nom IUPAC |
3-chloropropyl(diphenyl)phosphane |
InChI |
InChI=1S/C15H16ClP/c16-12-7-13-17(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2 |
Clé InChI |
JSXCOEFXLJZYMF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)P(CCCCl)C2=CC=CC=C2 |
SMILES canonique |
C1=CC=C(C=C1)P(CCCCl)C2=CC=CC=C2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


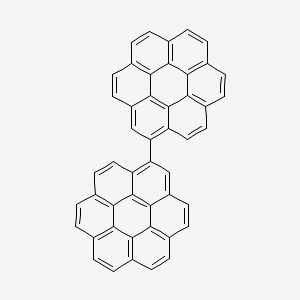

![2-[(E)-3-phenylprop-2-enyl]butanedioic acid](/img/structure/B3053876.png)
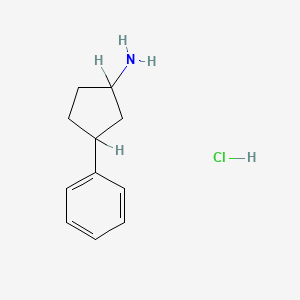

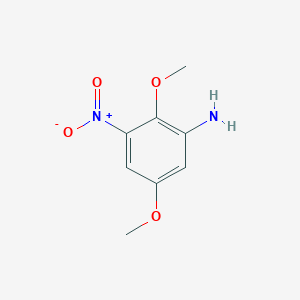

![4-[(1-Ethylpropyl)amino]-2-methyl-3,5-dinitrobenzenemethanol](/img/structure/B3053883.png)

